molecular formula C7H11ClN2O2S B6195257 methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride CAS No. 2680543-06-8

methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B6195257
CAS No.: 2680543-06-8
M. Wt: 222.7
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a heterocyclic compound with a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields the desired thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • Methyl 2-(hydroxy(5-(hydroxymethyl)furan-2-yl)methyl)acrylate
  • 2-(2-nitrophenyl)acrylate

Uniqueness

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

2680543-06-8

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.7

Purity

95

Origin of Product

United States

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